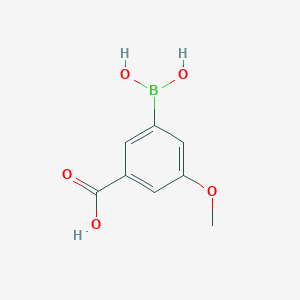

3-Borono-5-methoxybenzoic acid

Übersicht

Beschreibung

Molecular Structure Analysis

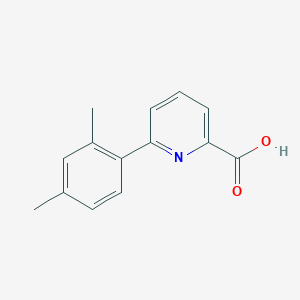

The molecular formula of 3-Borono-5-methoxybenzoic acid is C8H9BO5 . The InChI code is 1S/C8H9BO5/c1-14-7-3-5 (8 (10)11)2-6 (4-7)9 (12)13/h2-4,12-13H,1H3, (H,10,11) and the InChI key is DMXJBCHYVUGXEH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 231.04 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The topological polar surface area is 46.5 Ų .Wissenschaftliche Forschungsanwendungen

Boron Removal in Desalination Applications

Boronic acids play a critical role in water treatment, particularly in the removal of boron from seawater during desalination processes. The removal efficiency is significantly influenced by the physicochemical properties of boron compounds, including their speciation and interaction with reverse osmosis (RO) and nanofiltration (NF) membranes. This highlights the importance of understanding boronic acid behavior in aquatic systems for optimizing water treatment technologies (Tu, Nghiem, & Chivas, 2010).

Pharmacological Activities

Boronic acids have been identified for their potential pharmacological applications, particularly in the development of new drugs. Their unique properties have led to the FDA approval of several boronic acid drugs, demonstrating their utility in enhancing drug potency and improving pharmacokinetic profiles. This positions boronic acids as valuable components in medicinal chemistry for drug discovery endeavors (Plescia & Moitessier, 2020).

Photocatalysis and Environmental Remediation

Boronic acids and their derivatives have shown promising applications in environmental remediation, particularly through photocatalysis. This involves the degradation of pollutants using light and catalytic materials, where boronic acids can enhance the photocatalytic performance of materials by modifying their electronic properties and increasing their stability and reactivity (Ni, Sun, Zhang, & Dong, 2016).

Antioxidant Activity Analysis

The study of boronic acids extends to their role in determining antioxidant activity. This is crucial in various fields, including food engineering and pharmaceuticals, where the antioxidant capacity of substances is of interest. Boronic acids are involved in methodologies for assessing the effectiveness of antioxidants, indicating their relevance in biochemical and health-related research (Munteanu & Apetrei, 2021).

Flame Retardancy and Wood Preservation

In the context of materials science, boronic acids contribute to the development of combined fire retardant and wood preservative treatments. Their dual functionality is exploited to enhance the resistance of wood materials to fire and biodegradation, demonstrating the versatility of boronic acids in improving material properties for specific applications (Marney & Russell, 2008).

Safety and Hazards

3-Borono-5-methoxybenzoic acid may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

3-Borono-5-methoxybenzoic acid, as a boron-containing compound, can participate in coupling reactions. In these reactions, the boron atom in the compound can form bonds with other organic compounds under metal catalysis . This allows the synthesis of complex organic structures with specific functionalities.

Biochemische Analyse

Biochemical Properties

3-Borono-5-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The boronic acid group in this compound can form reversible covalent bonds with diols and other Lewis bases, making it useful in the design of enzyme inhibitors and sensors. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s reactivity and interactions with biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and cellular metabolism. For example, the inhibition of kinases involved in the MAPK/ERK pathway can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines. Additionally, this compound can modulate the activity of proteases, impacting protein degradation and turnover within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group can interact with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the fine-tuning of enzyme activity. Furthermore, the methoxy group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These combined interactions result in the modulation of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting enzyme activity and altering cell signaling pathways. The extent of these effects can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects. Careful dosage optimization is necessary to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group can participate in reactions with diols and other nucleophiles, leading to the formation of boronate esters. These reactions can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, the compound can affect the activity of enzymes involved in carbohydrate metabolism, further impacting cellular energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The methoxy group can enhance the compound’s solubility in polar solvents, facilitating its transport across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound can be influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can facilitate the transport of this compound to the nucleus, where it can interact with nuclear enzymes and transcription factors. Additionally, the compound can localize to the cytoplasm and mitochondria, influencing various cellular processes in these organelles.

Eigenschaften

IUPAC Name |

3-borono-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYMDCFKOUCBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675121 | |

| Record name | 3-Borono-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050424-08-2 | |

| Record name | 3-Borono-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)

![[1-(Phenylsulfanyl)cyclopropyl]methanamine](/img/structure/B1463745.png)

![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)

![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)

![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)